molecular formula C22H25N3O3 B5520388 3-ethyl-8-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-ethyl-8-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5520388
M. Wt: 379.5 g/mol
InChI Key: URPDUQIALCJXIR-UHFFFAOYSA-N
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Description

The compound of interest, due to its structural features, can be associated with a class of organic compounds known for their potential biological activities and complex synthesis processes. Research on similar compounds often explores their synthesis, structural analysis, and potential applications in medicinal chemistry, highlighting the importance of understanding their chemical and physical properties.

Synthesis Analysis

The synthesis of complex organic compounds like the one mentioned often involves multi-step reactions, including the formation of spiro and diazaspiro structures, which are prevalent in pharmaceuticals due to their unique three-dimensional shapes and biological activities. For instance, compounds with the diazaspiro[5.5]undecan-3-one framework have been synthesized and evaluated for their antihypertensive properties (Clark et al., 1983).

Scientific Research Applications

Antihypertensive Applications

Research has investigated 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives for their potential as antihypertensive agents. A study by Caroon et al. (1981) synthesized a series of these compounds and evaluated their activity in spontaneously hypertensive rats. Some derivatives, notably those with specific substitutions, showed promising antihypertensive effects, functioning as alpha-adrenergic blockers. This indicates the compound's potential in the development of new antihypertensive drugs (Caroon et al., 1981).

Antagonistic Effects on Tachykinin NK2 Receptors

Another research focus has been on the compound's efficacy as a non-peptide tachykinin NK2 receptor antagonist. Smith et al. (1995) synthesized a series of spiropiperidines, including 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, demonstrating potent NK2 receptor antagonistic activity. These compounds were effective in guinea pig trachea, showcasing their potential for treating bronchoconstriction and other conditions related to NK2 receptor activity (Smith et al., 1995).

properties

IUPAC Name

3-ethyl-8-(2-methyl-4-phenylpyridine-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-3-24-15-22(28-21(24)27)10-13-25(14-11-22)20(26)19-16(2)23-12-9-18(19)17-7-5-4-6-8-17/h4-9,12H,3,10-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPDUQIALCJXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C3=C(C=CN=C3C)C4=CC=CC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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